REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].I[CH2:8][CH3:9].[OH:10][C:11]1[CH:12]=[C:13]([CH2:17][C:18]([OH:20])=[O:19])[CH:14]=[CH:15][CH:16]=1.[CH3:21][C:22](=O)CC>>[CH2:21]([O:10][C:11]1[CH:12]=[C:13]([CH2:17][C:18]([O:20][CH2:8][CH3:9])=[O:19])[CH:14]=[CH:15][CH:16]=1)[CH3:22] |f:0.1.2|
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Name
|
|
Quantity
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65.3 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
25.5 mL
|
Type
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reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
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12 g
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Type
|
reactant
|
Smiles
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OC=1C=C(C=CC1)CC(=O)O
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Name
|
|
Quantity
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125 mL
|
Type
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reactant
|
Smiles
|
CC(CC)=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CONCENTRATION
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Details
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The mixture was concentrated
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Type
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ADDITION
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Details
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methylene chloride was added
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Type
|
WASH
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Details
|
The organic layer was washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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The solids were filtered off
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC=1C=C(C=CC1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |